molecular formula C21H20N4O3 B11971750 butyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

butyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11971750
M. Wt: 376.4 g/mol
InChI Key: CEEDMIOIOZXASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a 4-hydroxyphenyl group at position 1, an amino group at position 2, and a butyl ester at position 2. Its structure enables π-electron interactions and hydrogen bonding, which are critical for surface adsorption and reactivity .

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

butyl 2-amino-1-(4-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C21H20N4O3/c1-2-3-12-28-21(27)17-18-20(24-16-7-5-4-6-15(16)23-18)25(19(17)22)13-8-10-14(26)11-9-13/h4-11,26H,2-3,12,22H2,1H3

InChI Key

CEEDMIOIOZXASL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of o-phenylenediamine with a suitable aldehyde to form the quinoxaline coreThe final step involves esterification to introduce the butyl ester group .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to facilitate the reactions and improve overall process sustainability .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields quinone derivatives, while reduction of the nitro group results in amine derivatives .

Scientific Research Applications

Butyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The following table summarizes key analogs and their substituent-driven properties:

Compound Name Substituent at Position 1 Functional Group at Position 3 Molecular Weight Key Properties/Applications References
Butyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-hydroxyphenyl Butyl ester ~432.48* Potential corrosion inhibitor (inferred)
Butyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-ethoxycarbonylphenyl Butyl ester 432.48 Higher lipophilicity
Ethyl 2-amino-1-(3-trifluoromethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-trifluoromethylphenyl Ethyl ester ~423.36* Enhanced electron-withdrawing effects
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) 4-aminophenyl Nitrile 316.33 91% corrosion inhibition in HCl
Benzyl 2-amino-1-(3-bromophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate 3-bromophenyl Benzyl ester 489.33 Steric hindrance from benzyl group


*Calculated based on analogous structures.

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-hydroxyphenyl group in the target compound donates electrons via resonance, enhancing π-electron density in the pyrroloquinoxaline core. This contrasts with the ethoxycarbonylphenyl group (electron-withdrawing), which reduces electron density and may limit adsorption efficiency .
  • Amino and Hydroxyl Groups: The 4-aminophenyl group in AHPQC facilitates protonation in acidic media, enabling chemisorption via ammonium ions and coordination with metal surfaces. This contributes to its 91% inhibition efficiency in hydrochloric acid .
  • Functional Group at Position 3: Nitrile (AHPQC): Enhances polarity and enables covalent bonding with metal surfaces, as evidenced by XPS data showing chemisorption . Butyl ester: Increases hydrophobicity, which may improve solubility in non-polar environments but reduce adsorption in aqueous acidic media compared to nitrile .

Corrosion Inhibition Mechanisms

AHPQC as a Benchmark:

AHPQC demonstrates 91% inhibition efficiency for C38 steel in 1 M HCl, attributed to:

  • Adsorption Behavior : Follows the Langmuir isotherm, with physical and chemical adsorption mechanisms .
  • Electronic Effects: Protonation of amino, nitrile, and quinoxaline nitrogen atoms facilitates interaction with the steel surface. XPS confirms chemisorption via binding energy shifts in C 1s and N 1s spectra .
  • Polarization Data: Acts as a mixed-type inhibitor, suppressing both anodic dissolution and cathodic hydrogen evolution .
Target Compound vs. AHPQC:

While the target compound shares the pyrroloquinoxaline core, its 4-hydroxyphenyl and butyl ester substituents may result in:

  • Reduced Protonation Capacity: The hydroxyl group is less basic than the amino group in AHPQC, limiting ammonium ion formation.
  • Steric Effects : The bulky butyl ester may hinder close contact with the metal surface compared to AHPQC’s compact nitrile group .

Structural Insights from Computational Data

  • SHELX Refinement: Structural analogs (e.g., AHPQC) have been characterized using SHELX software, confirming planarity of the pyrroloquinoxaline core and substituent orientations .
  • Topological Polar Surface Area (TPSA) : Compounds with higher TPSA (e.g., AHPQC: ~92.3 Ų) exhibit stronger surface interactions than those with lower TPSA (e.g., benzyl ester analog: ~78.4 Ų) .

Biological Activity

Butyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C21H20N4O3 and a molecular weight of 376.4 g/mol. Its unique structural features include a pyrroloquinoxaline framework, which contributes to its biological properties. The presence of a butyl group, an amino group, and a hydroxyphenyl moiety enhances its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through a multi-step process that emphasizes environmentally friendly methods, such as using water as a solvent and avoiding toxic reagents. This approach aligns with the growing emphasis on green chemistry in pharmaceutical development.

Biological Activity

Research indicates that compounds within the pyrroloquinoxaline class exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, quinoxaline derivatives have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A431 (human epidermoid carcinoma) cells. The mechanism often involves the inhibition of key signaling pathways such as Stat3 phosphorylation .
  • Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making it a candidate for further development in infectious disease treatments .
  • Antimalarial Effects : Some derivatives have been tested for their efficacy against Plasmodium falciparum, the causative agent of malaria. Results indicated good antimalarial activity with IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the chemical structure significantly influence biological activity. Key findings include:

ModificationEffect on Activity
Hydroxy group at position 4Enhances interaction with biological targets
Butyl groupIncreases lipophilicity and cellular uptake
Amino groupEssential for binding affinity to receptors

Such insights are crucial for guiding the design of new derivatives with improved efficacy and selectivity.

Case Studies

  • In Vitro Anticancer Study : A study evaluated the cytotoxic effects of various pyrroloquinoxaline derivatives on MCF-7 cells. The results indicated that this compound exhibited significant cell growth inhibition compared to control groups.
  • Antimicrobial Testing : The compound was tested against several bacterial strains, showing promising results in inhibiting growth, which suggests potential applications in treating bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.